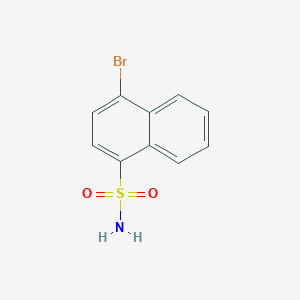

4-Bromonaphthalene-1-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromonaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTMGDKMOJRIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromonaphthalene-1-sulfonamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-Bromonaphthalene-1-sulfonamide. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on delivering precise data and actionable insights.

Core Chemical Identity and Properties

This compound is a halogenated aromatic sulfonamide. Its structure, featuring a naphthalene core, a sulfonamide group, and a bromine substituent, makes it a valuable building block in medicinal chemistry and materials science. The sulfonamide moiety is a well-established pharmacophore known for a wide range of biological activities.

Structural and Identification Data

The fundamental identifiers and structural representations for this compound are summarized below.

| Identifier | Data | Citation |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 90766-48-6 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO₂S | [1][2] |

| Molecular Weight | 286.15 g/mol | [1][3] |

| SMILES | O=S(C1=C2C=CC=CC2=C(Br)C=C1)(N)=O | [2] |

| InChI Key | CZTMGDKMOJRIEI-UHFFFAOYSA-N | [1] |

Physicochemical Properties

This table outlines the key physical and chemical properties of the compound. While specific experimental data for properties like melting and boiling points are not publicly available, data for its immediate precursor, 4-Bromonaphthalene-1-sulfonyl chloride, is provided for context.

| Property | Value | Citation |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [2] |

| Storage | Store at room temperature, sealed in a dry, dark place. | [1][3] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Melting Point (Precursor) | 82-84 °C (for 4-Bromonaphthalene-1-sulfonyl chloride) | [4] |

Spectroscopic Profile

Detailed experimental spectra for this compound are not widely published. However, based on the functional groups present in its structure, a characteristic spectroscopic profile can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the sulfonamide and aromatic functionalities. Aromatic sulfonamides typically exhibit strong and distinct absorption bands.[5]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Asymmetric & Symmetric Stretching | 3390–3230 |

| C-H (Aromatic) | Stretching | 3100–3000 |

| C=C (Aromatic) | Ring Stretching | 1600–1400 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1344–1317 |

| S=O (Sulfonyl) | Symmetric Stretching | 1187–1147 |

| S-N (Sulfonamide) | Stretching | 924–906 |

Synthesis and Experimental Protocols

The most direct and common method for synthesizing primary aromatic sulfonamides is the reaction of the corresponding sulfonyl chloride with ammonia.[2][6]

Proposed Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from its commercially available sulfonyl chloride precursor.

Reaction: 4-Bromonaphthalene-1-sulfonyl chloride + 2 NH₃ → this compound + NH₄Cl

Materials and Reagents:

-

4-Bromonaphthalene-1-sulfonyl chloride

-

Concentrated aqueous ammonia (28-30%)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Hydrochloric acid (1M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Protocol:

-

Dissolution: Dissolve 1.0 equivalent of 4-Bromonaphthalene-1-sulfonyl chloride in a suitable organic solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Amination: While stirring vigorously, slowly add an excess (5-10 equivalents) of concentrated aqueous ammonia. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

If the product has precipitated, add water to dissolve the ammonium chloride byproduct.

-

Extract the aqueous layer with the organic solvent (3x).

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess ammonia), deionized water, and finally with brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Logical and Relational Diagrams

Synthesis Workflow

The following diagram illustrates the logical steps for the laboratory synthesis of this compound.

Role in Medicinal Chemistry

The sulfonamide functional group is a cornerstone in drug design, often used as a bioisostere for amides or carboxylic acids.[7][8] This diagram shows the conceptual relationship between the sulfonamide core structure and its broad therapeutic applications.

References

- 1. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. echemi.com [echemi.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. researchgate.net [researchgate.net]

- 7. 4.7.5. Sulfonamide Synthesis [bio-protocol.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

Technical Guide: 4-Bromonaphthalene-1-sulfonamide (CAS: 90766-48-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromonaphthalene-1-sulfonamide is a synthetic organic compound featuring a naphthalene core functionalized with both a bromine atom and a sulfonamide group. While the compound itself is not typically associated with direct biological activity, it serves as a crucial intermediate in medicinal chemistry and drug discovery. Its strategic placement of reactive groups—the sulfonamide nitrogen and the bromine-substituted aromatic ring—allows for diverse chemical modifications, making it a valuable building block for creating libraries of more complex molecules with potential therapeutic applications.

The naphthalene-sulfonamide scaffold is a recognized pharmacophore present in a variety of biologically active compounds. Derivatives synthesized from this compound and related precursors have shown promise as inhibitors of various enzymes and proteins, including tubulin, bromodomain-containing protein 4 (BRD4), and fatty acid binding protein 4 (FABP4).[1][2] This guide provides an in-depth overview of the chemical properties, synthetic utility, and the biological significance of derivatives originating from this key intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 90766-48-6 | |

| Molecular Formula | C₁₀H₈BrNO₂S | |

| Molecular Weight | 286.15 g/mol | [3] |

| IUPAC Name | This compound | |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage | Store at room temperature in a dry, dark place. | |

| SMILES | O=S(C1=C2C=CC=CC2=C(Br)C=C1)(N)=O | |

| InChI Key | CZTMGDKMOJRIEI-UHFFFAOYSA-N |

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile starting material. The sulfonamide group can be N-functionalized, and the bromo-naphthalene ring is amenable to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the systematic modification of the core structure to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets.

One prominent application is in the synthesis of N-aryl sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial, antitumor, and anti-HIV properties.[4] The closely related precursor, 4-bromo-1-naphthalenesulfonyl chloride, is often used to react with various amines to generate a diverse library of sulfonamide derivatives.

Experimental Protocols: Synthesis of Naphthalene-Sulfonamide Derivatives

The following is a representative experimental protocol for the synthesis of N-aryl naphthalene-sulfonamide derivatives, adapted from methodologies used in the development of potent tubulin polymerization inhibitors.[5] This protocol demonstrates the reaction of a naphthalene sulfonyl chloride with an aniline derivative, a common synthetic route for which 4-bromonaphthalene-1-sulfonyl chloride would be a suitable starting material.

Synthesis of N-(3,4,5-Trimethoxyphenyl)naphthalene-1-sulfonamide [5]

-

Materials:

-

Naphthalene-1-sulfonyl chloride (1.0 eq)

-

3,4,5-trimethoxyaniline (1.0 eq)

-

Triethylamine (Et₃N) (1.0 eq)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

-

Procedure:

-

To a solution of 3,4,5-trimethoxyaniline (1.0 eq) and triethylamine (1.0 eq) in anhydrous dichloromethane, add naphthalene-1-sulfonyl chloride (1.0 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the solution with dichloromethane and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield the desired product, N-(3,4,5-trimethoxyphenyl)naphthalene-1-sulfonamide.

-

This general procedure can be adapted for 4-bromo-1-naphthalenesulfonyl chloride to produce a variety of N-substituted-4-bromonaphthalene-1-sulfonamides, which can then be further modified at the bromine position.

Biological Activity of Derivatives

Derivatives of naphthalene-sulfonamide have demonstrated significant biological activity across various therapeutic areas. A notable example is their role as anticancer agents through the inhibition of tubulin polymerization.[5]

Antiproliferative Activity of Naphthalene-Sulfonamide Derivatives

A study on a series of naphthalene-sulfonamide derivatives evaluated their in vitro antiproliferative activity against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines.[5] The results, summarized in Table 2, highlight the potent anticancer effects of these compounds.

| Compound | Target Cell Line | IC₅₀ (µM) |

| 5c (naphthalen-1-yl moiety) | MCF-7 | 0.51 ± 0.03 |

| 5c (naphthalen-1-yl moiety) | A549 | 0.33 ± 0.01 |

Data extracted from a study on tubulin polymerization inhibitors, demonstrating the potency of the naphthalene-sulfonamide scaffold.[5]

Mechanism of Action and Signaling Pathways

The biological effects of naphthalene-sulfonamide derivatives are mediated through their interaction with specific cellular targets. For the anticancer derivatives mentioned above, the primary mechanism of action is the inhibition of tubulin polymerization.[5]

Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and shape.[5] They are formed by the polymerization of α- and β-tubulin heterodimers. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Certain naphthalene-sulfonamide derivatives have been shown to bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization and exerting potent antiproliferative effects.[5] For instance, compound 5c from the aforementioned study was identified as a microtubule-destabilizing agent with an IC₅₀ value of 2.8 µM in a tubulin polymerization assay.[5]

Visualizations

Logical Workflow: From Intermediate to Biologically Active Compound

The following diagram illustrates the typical workflow from the starting intermediate, this compound (or its sulfonyl chloride analog), to the synthesis and biological evaluation of a target compound.

References

- 1. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 4-Bromonaphthalene-1-sulfonamide

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of 4-Bromonaphthalene-1-sulfonamide, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Citations |

| IUPAC Name | This compound | [1] |

| CAS Number | 90766-48-6 | [1][2] |

| Molecular Formula | C10H8BrNO2S | [1][2] |

| Molecular Weight | 286.15 g/mol | [2] |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [1] |

Experimental Protocols

Hypothetical Synthesis Protocol:

-

Sulfonation of 1-Bromonaphthalene:

-

1-Bromonaphthalene is slowly added to a stirred solution of concentrated sulfuric acid (or fuming sulfuric acid) at a controlled temperature, typically ranging from 0°C to room temperature.

-

The reaction mixture is stirred for several hours to allow for the formation of 4-bromonaphthalene-1-sulfonic acid. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured onto crushed ice to precipitate the sulfonic acid product.

-

The crude product is collected by vacuum filtration, washed with cold water, and dried.

-

-

Conversion to Sulfonyl Chloride:

-

The dried 4-bromonaphthalene-1-sulfonic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), often in an inert solvent like dichloromethane (DCM).

-

The mixture is heated under reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl or SO₂).

-

The excess chlorinating agent and solvent are removed under reduced pressure to yield crude 4-bromonaphthalene-1-sulfonyl chloride.[3]

-

-

Amination to form the Sulfonamide:

-

The crude 4-bromonaphthalene-1-sulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise with vigorous stirring.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then quenched with water, and the product is extracted with an organic solvent.

-

The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude this compound.

-

The final product can be purified by recrystallization or column chromatography.

-

Visualizations of Workflows and Pathways

Experimental Workflow for Synthesis

The following diagram illustrates a logical workflow for the hypothetical synthesis of this compound.

Biological Context: Sulfonamides as Enzyme Inhibitors

Sulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5][6] Many of these activities stem from their ability to act as inhibitors of specific enzymes. For instance, naphthalene-1-sulfonamide derivatives have been identified as potent inhibitors of Fatty Acid Binding Protein 4 (FABP4), a therapeutic target for metabolic diseases.[4] The diagram below illustrates this general inhibitory mechanism.

References

In-Depth Technical Guide: 4-Bromonaphthalene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromonaphthalene-1-sulfonamide, a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a putative synthesis protocol, and explores its potential biological activities, with a focus on its role as a potential inhibitor of Fatty Acid Binding Protein 4 (FABP4).

Chemical Identity and Properties

This compound is a halogenated aromatic sulfonamide. Its chemical structure features a naphthalene ring system substituted with a bromine atom and a sulfonamide group.

IUPAC Name: this compound[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 90766-48-6 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO₂S | [1][2] |

| Molecular Weight | 286.14 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][2] |

| Storage | Store at room temperature. | [1] |

Synthesis

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general principles of sulfonamide synthesis, a plausible experimental protocol can be proposed starting from the commercially available 4-bromonaphthalene-1-sulfonyl chloride.

Putative Experimental Protocol: Synthesis from 4-Bromonaphthalene-1-sulfonyl chloride

This protocol describes the amination of 4-bromonaphthalene-1-sulfonyl chloride to yield this compound.

Materials:

-

4-bromonaphthalene-1-sulfonyl chloride

-

Ammonium hydroxide (28-30% solution)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromonaphthalene-1-sulfonyl chloride (1 equivalent) in dichloromethane.

-

Amination: Cool the solution in an ice bath. To the cooled, stirring solution, add an excess of concentrated ammonium hydroxide (e.g., 5-10 equivalents) dropwise. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting sulfonyl chloride.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Diagram 1: Proposed Synthesis Workflow

References

Synthesis of 4-Bromonaphthalene-1-sulfonamide from 1-Bromonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 4-Bromonaphthalene-1-sulfonamide, a valuable building block in medicinal chemistry and materials science, starting from 1-bromonaphthalene. The synthesis involves a three-step sequence: regioselective sulfonation, conversion to the sulfonyl chloride, and subsequent amination.

This document details the experimental protocols for each step, presents quantitative data in structured tables for clarity, and includes a visual representation of the synthetic workflow. The methodologies provided are based on established chemical principles and analogous procedures reported in the scientific literature.

Synthetic Pathway Overview

The synthesis of this compound from 1-bromonaphthalene proceeds through the following three key transformations:

-

Electrophilic Sulfonation: 1-Bromonaphthalene is treated with a sulfonating agent to introduce a sulfonic acid group. The reaction conditions are controlled to favor the formation of the 4-bromo-1-naphthalenesulfonic acid isomer.

-

Chlorination: The resulting sulfonic acid is converted to the more reactive sulfonyl chloride intermediate, 4-bromonaphthalene-1-sulfonyl chloride.

-

Amination: The sulfonyl chloride is then reacted with an ammonia source to yield the final product, this compound.

A schematic representation of this synthetic pathway is provided below.

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar aromatic compounds. Researchers should exercise standard laboratory safety precautions.

Step 1: Synthesis of 4-Bromo-1-naphthalenesulfonic acid

This procedure is based on the general principles of regioselective sulfonation of naphthalene derivatives at lower temperatures to favor the alpha-sulfonated product.

Methodology:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1-bromonaphthalene (1.0 eq).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add concentrated sulfuric acid (98%, 3.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water or aqueous ethanol.

| Reagent/Solvent | Molar Ratio | Molecular Weight ( g/mol ) | Quantity |

| 1-Bromonaphthalene | 1.0 | 207.07 | (e.g., 20.7 g, 0.1 mol) |

| Sulfuric Acid (98%) | 3.0 | 98.08 | (e.g., 29.4 g, 0.3 mol) |

| Ice/Water | - | - | q.s. |

Table 1: Reagents for the synthesis of 4-Bromo-1-naphthalenesulfonic acid.

| Parameter | Value |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | 70-80% |

| Appearance | Off-white solid |

Table 2: Reaction conditions and expected outcome for the synthesis of 4-Bromo-1-naphthalenesulfonic acid.

Step 2: Synthesis of 4-Bromonaphthalene-1-sulfonyl chloride

This protocol for the conversion of the sulfonic acid to the sulfonyl chloride is adapted from standard procedures using thionyl chloride. This reaction should be performed in a well-ventilated fume hood.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, place the dried 4-bromo-1-naphthalenesulfonic acid (1.0 eq).

-

Add thionyl chloride (5.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours.

-

The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

The crude 4-bromonaphthalene-1-sulfonyl chloride, a solid, can be purified by recrystallization from an inert solvent such as hexane or carbon tetrachloride.

| Reagent/Solvent | Molar Ratio | Molecular Weight ( g/mol ) | Quantity |

| 4-Bromo-1-naphthalenesulfonic acid | 1.0 | 287.13 | (e.g., 28.7 g, 0.1 mol) |

| Thionyl Chloride | 5.0 | 118.97 | (e.g., 59.5 g, 0.5 mol) |

| N,N-Dimethylformamide (DMF) | Catalytic | 73.09 | (e.g., a few drops) |

Table 3: Reagents for the synthesis of 4-Bromonaphthalene-1-sulfonyl chloride.

| Parameter | Value |

| Reaction Temperature | Reflux (~76 °C) |

| Reaction Time | 2-3 hours |

| Expected Yield | 85-95% |

| Appearance | White to pale yellow solid |

| Melting Point | 82-84 °C[1] |

Table 4: Reaction conditions and expected outcome for the synthesis of 4-Bromonaphthalene-1-sulfonyl chloride.

Step 3: Synthesis of this compound

This amination procedure is based on the reaction of sulfonyl chlorides with aqueous ammonia.

Methodology:

-

In a beaker or flask, dissolve 4-bromonaphthalene-1-sulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetone.

-

In a separate vessel, cool concentrated aqueous ammonia (e.g., 28-30%, 10 eq) in an ice bath.

-

Slowly add the solution of the sulfonyl chloride to the cold ammonia solution with vigorous stirring.

-

A precipitate of the sulfonamide will form.

-

Continue stirring the mixture in the ice bath for 1-2 hours.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

| Reagent/Solvent | Molar Ratio | Molecular Weight ( g/mol ) | Quantity |

| 4-Bromonaphthalene-1-sulfonyl chloride | 1.0 | 305.58 | (e.g., 30.6 g, 0.1 mol) |

| Aqueous Ammonia (28-30%) | 10 | 17.03 (for NH₃) | (e.g., ~57 mL, 1.0 mol) |

| THF or Acetone | - | - | q.s. to dissolve |

Table 5: Reagents for the synthesis of this compound.

| Parameter | Value |

| Reaction Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Expected Yield | 90-98% |

| Appearance | White to off-white solid |

| Purity | >95%[2] |

| Formula | C₁₀H₈BrNO₂S[2] |

| Molecular Weight | 286.14 g/mol [2] |

Table 6: Reaction conditions and expected outcome for the synthesis of this compound.

Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis, including the key steps and intermediates.

Figure 2: Logical workflow for the synthesis.

Conclusion

The synthesis of this compound from 1-bromonaphthalene is a robust three-step process that can be carried out using standard laboratory techniques. Careful control of reaction conditions, particularly temperature during the initial sulfonation step, is crucial for achieving the desired regioselectivity and high yields. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important chemical intermediate. Further optimization of each step may be possible depending on the desired scale and purity requirements.

References

Spectroscopic and Synthetic Profile of 4-Bromonaphthalene-1-sulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic considerations for 4-Bromonaphthalene-1-sulfonamide. Due to the limited publicly available experimental spectra for this specific compound, this document presents a combination of known physical properties, data from the closely related precursor 4-bromo-1-naphthylamine, and expected spectral characteristics based on analogous structures. This information serves as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Physicochemical Properties

This compound is a solid with a molecular weight of 286.15 g/mol and a chemical formula of C₁₀H₈BrNO₂S.[1][2] It is classified as a sulfonamide, a functional group of significant interest in medicinal chemistry.[3][4]

| Property | Value | Reference |

| IUPAC Name | This compound | [1][5] |

| CAS Number | 90766-48-6 | [1][5] |

| Molecular Formula | C₁₀H₈BrNO₂S | [5] |

| Molecular Weight | 286.15 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically ~95% | [5] |

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region, characteristic of a substituted naphthalene ring system. The protons on the naphthalene core will exhibit splitting patterns (doublets, triplets, or multiplets) due to coupling with adjacent protons. The two protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the ten carbon atoms of the naphthalene ring, unless there is accidental overlap. The carbon atom attached to the bromine will be influenced by the halogen's electronegativity and isotopic abundance. The carbon atom bonded to the sulfonamide group will also show a characteristic chemical shift.

Reference Data: ¹H and ¹³C NMR of 4-Bromo-1-naphthylamine

As a potential precursor, the spectral data of 4-bromo-1-naphthylamine offers insight into the naphthalene portion of the target molecule.[6][7]

| Data Type | Description |

| ¹H NMR | Signals corresponding to the aromatic protons of the brominated naphthalene ring and the amine protons. |

| ¹³C NMR | Signals for the ten carbon atoms of the naphthalene ring system. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (Sulfonamide) | 3300-3200 | Two bands, characteristic of a primary sulfonamide. |

| Aromatic C-H Stretch | 3100-3000 | Sharp bands from the naphthalene ring. |

| S=O Asymmetric Stretch | 1350-1300 | Strong absorption. |

| S=O Symmetric Stretch | 1160-1140 | Strong absorption. |

| C=C Aromatic Stretch | 1600-1450 | Multiple bands from the naphthalene ring. |

| C-Br Stretch | 600-500 | In the fingerprint region. |

| N-S Stretch | 935-875 | Medium intensity band.[8] |

| SO₂ Scissoring | 600-520 | [8] |

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by its molecular ion peak and a distinctive isotopic pattern due to the presence of bromine.

| Feature | Expected m/z | Description |

| Molecular Ion [M]⁺ | 285/287 | A pair of peaks of nearly equal intensity due to the ⁷⁹Br and ⁸¹Br isotopes. |

| Molecular Ion [M+H]⁺ | 286/288 | Observed in soft ionization techniques like ESI. |

| Fragmentation | Various | Loss of SO₂ (m/z 64), NH₂ (m/z 16), and cleavage of the naphthalene ring. |

Reference Data: Mass Spectrometry of 4-Bromo-1-naphthylamine

The mass spectrum of 4-bromo-1-naphthylamine shows a top peak at m/z 115, with other significant peaks at m/z 221 and 223, corresponding to the molecular ion with the two bromine isotopes.[9]

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use the same sample and spectrometer.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal using the pressure arm.

-

-

Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (High-Resolution - ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Use a suitable lock mass for internal calibration to ensure high mass accuracy.

-

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern. Use the high-resolution data to confirm the elemental composition.

Synthesis and Characterization Workflow

The most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4] The proposed synthetic route to this compound would likely start from 4-bromo-1-naphthylamine.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. This compound | 90766-48-6 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. achemblock.com [achemblock.com]

- 6. 4-Bromo-1-naphthylamine(2298-07-9) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of 4-Bromonaphthalene-1-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility of 4-Bromonaphthalene-1-sulfonamide

Based on the general principles of solubility for aromatic sulfonamides, a class of compounds known for their varied solubility profiles, we can predict the likely behavior of this compound in a range of common laboratory solvents. The following table presents a representative, illustrative solubility profile. It is important to note that these values are hypothetical and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) at 25°C |

| Water | Polar Protic | < 0.1 |

| Methanol | Polar Protic | 1 - 5 |

| Ethanol | Polar Protic | 0.5 - 2 |

| Acetone | Polar Aprotic | 5 - 10 |

| Dichloromethane | Halogenated | 2 - 7 |

| Toluene | Non-polar | < 0.5 |

| Hexane | Non-polar | < 0.1 |

Note: The predicted values are based on the principle of "like dissolves like." Polar solvents are expected to have a higher capacity to dissolve the polar sulfonamide group, while non-polar solvents will have limited efficacy. The presence of the bulky, non-polar bromonaphthalene group will likely limit its solubility in highly polar solvents like water.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to both the solute and the solvent. Understanding these factors is crucial for selecting appropriate solvent systems for crystallization, formulation, and analytical purposes.[1][2][3][4]

-

Solute Properties:

-

Molecular Structure: The presence of the polar sulfonamide group (-SO₂NH₂) allows for hydrogen bonding, which is favorable for dissolution in polar solvents. Conversely, the large, non-polar 4-bromonaphthalene ring system contributes to its solubility in less polar organic solvents.

-

Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice of this compound will significantly impact its solubility. Higher lattice energy leads to lower solubility.

-

-

Solvent Properties:

-

Polarity: The polarity of the solvent, as dictated by its dipole moment and ability to form hydrogen bonds, is a primary determinant of solubility. Polar solvents will more effectively solvate the polar sulfonamide group.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[1][4]

-

-

System Conditions:

-

pH: The sulfonamide group is weakly acidic and can be ionized at higher pH values, which would increase its aqueous solubility.

-

The interplay of these factors can be visualized in the following diagram:

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for any research or development activity. The following are standard experimental protocols that can be employed.

Isothermal Saturation Method

This is a common and reliable method for determining the equilibrium solubility of a solid compound in a solvent.[5]

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

-

Analysis: The concentration of the dissolved solute in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: The solubility is then calculated based on the measured concentration and the volume of the aliquot.

The workflow for this method is illustrated below:

Caption: Experimental workflow for the Isothermal Saturation Method.

Qualitative Solubility Determination

For a rapid assessment of solubility in various solvents, a qualitative approach can be used.[6][7][8]

Methodology:

-

Solvent Addition: To a small, fixed amount of the solid compound (e.g., 10 mg) in a test tube, add the solvent in small, incremental volumes (e.g., 0.1 mL).

-

Observation: After each addition, the mixture is vortexed or shaken vigorously, and observed for complete dissolution.

-

Classification: The solubility can be classified based on the amount of solvent required to dissolve the solid, for example:

-

Very Soluble: Dissolves in < 1 part of solvent.

-

Freely Soluble: Dissolves in 1-10 parts of solvent.

-

Soluble: Dissolves in 10-30 parts of solvent.

-

Sparingly Soluble: Dissolves in 30-100 parts of solvent.

-

Slightly Soluble: Dissolves in 100-1000 parts of solvent.

-

Very Slightly Soluble: Dissolves in 1000-10,000 parts of solvent.

-

Practically Insoluble: Requires > 10,000 parts of solvent.

-

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is lacking, a strong predictive understanding can be established based on the principles governing the solubility of aromatic sulfonamides. For researchers and drug development professionals, the experimental protocols outlined in this guide provide a robust framework for the empirical determination of its solubility in various solvents. A thorough understanding and experimental validation of the solubility profile are critical for the successful application and development of this compound.

References

- 1. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 2. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 3. ijnrd.org [ijnrd.org]

- 4. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 5. Thermodynamic aspects of solubility process of some sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

The Diverse Biological Landscape of Naphthalene-1-Sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthalene-1-sulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a wide spectrum of biological activities. These compounds have demonstrated significant potential in the development of novel therapeutics for a range of diseases, from cancer and infectious diseases to metabolic disorders. This in-depth technical guide provides a comprehensive overview of the known biological activities of naphthalene-1-sulfonamide derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Key Signaling Pathways and Cellular Processes

Naphthalene-1-sulfonamide derivatives have exhibited potent anticancer properties through various mechanisms, including the inhibition of crucial enzymes and the modulation of oncogenic signaling pathways.

Inhibition of Tubulin Polymerization

A significant mechanism of anticancer action for some naphthalene-1-sulfonamide derivatives is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.

Quantitative Data: Inhibition of Tubulin Polymerization and Antiproliferative Activity

| Compound ID | Target Cell Line | IC50 (µM) - Antiproliferative | IC50 (µM) - Tubulin Polymerization | Reference |

| 5c | MCF-7 | 0.51 ± 0.03 | 2.8 | [1] |

| 5c | A549 | 0.33 ± 0.01 | 2.8 | [1] |

Experimental Protocol: Tubulin Polymerization Inhibition Assay

A fluorescence-based in vitro tubulin polymerization assay is a common method to evaluate the inhibitory activity of compounds on tubulin assembly.

Workflow: Tubulin Polymerization Inhibition Assay

Modulation of the IL-6/JAK2/STAT3 Signaling Pathway

The Interleukin-6 (IL-6)/Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Certain naphthalene-1-sulfonamide derivatives have been shown to inhibit this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like Cyclin D1, while upregulating pro-apoptotic proteins like BAX.[2][3]

Signaling Pathway: IL-6/JAK2/STAT3 Inhibition

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Rise of a Versatile Scaffold: A Technical Guide to the Discovery and History of Naphthalenesulfonamides in Research

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug from a laboratory curiosity to a clinical candidate is often long and built upon the foundational discoveries of medicinal chemistry. Within this landscape, the naphthalenesulfonamide scaffold has emerged as a remarkably versatile and enduring core structure, giving rise to a diverse array of bioactive compounds. This technical guide delves into the discovery and rich research history of naphthalenesulfonamide compounds, providing an in-depth exploration of their evolution from early fluorescent probes to potent and selective inhibitors of key cellular signaling pathways.

From Fluorescent Dyes to Biological Probes: The Early Days

The story of naphthalenesulfonamides in biological research is intertwined with the development of fluorescent labeling techniques. One of the earliest and most notable examples is the use of dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride). Initially synthesized for its fluorescent properties, researchers in the mid-20th century began to utilize its reactivity towards primary and secondary amines to label amino acids and proteins. This allowed for the sensitive detection and characterization of biological molecules, paving the way for a deeper understanding of protein structure and function.

A New Era: The Discovery of Naphthalenesulfonamides as Kinase Inhibitors

A pivotal shift in the research trajectory of naphthalenesulfonamides occurred with the discovery of their potent inhibitory activity against protein kinases. These enzymes play a crucial role in cellular signal transduction, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.

One of the first and most well-characterized naphthalenesulfonamide-based inhibitors is N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) . Initially identified as a calmodulin antagonist, subsequent studies revealed its broader activity as an inhibitor of several protein kinases.[1][2] This discovery opened up a new avenue for the development of more potent and selective kinase inhibitors based on the naphthalenesulfonamide scaffold.

Key Naphthalenesulfonamide Compounds and Their Biological Activities

The versatility of the naphthalenesulfonamide core has allowed for the development of a wide range of derivatives with distinct biological activities. The following tables summarize quantitative data for some of the key compounds that have shaped our understanding of this chemical class.

Table 1: Naphthalenesulfonamide-Based Calmodulin Antagonists and Protein Kinase Inhibitors

| Compound | Target(s) | Inhibition Constant (Ki) / IC50 | Reference(s) |

| W-7 | Calmodulin | IC50: 32 µM (for cell proliferation) | [3] |

| Phospholipid-sensitive Ca2+-dependent protein kinase | Ki: 60 µM | [1][2] | |

| W-5 | Calmodulin | IC50: 200 µM (for cell proliferation) | [3] |

| A-3 | Myosin Light Chain Kinase (MLCK) | Ki: 7.4 µM | [4] |

| cAMP-dependent protein kinase (PKA) | Competitive inhibitor with respect to ATP | [4] | |

| cGMP-dependent protein kinase (PKG) | Competitive inhibitor with respect to ATP | [4] | |

| Protein Kinase C (PKC) | Competitive inhibitor with respect to ATP | [4] | |

| Casein Kinase I | Competitive inhibitor with respect to ATP | [4] | |

| Casein Kinase II | Competitive inhibitor with respect to ATP | [4] |

Table 2: Naphthalenesulfonamide Derivatives as Rho-Kinase (ROCK) Inhibitors

| Compound | Target(s) | IC50 | Reference(s) |

| RKI-18 | ROCK1 | 397 nM | [5] |

| ROCK2 | 349 nM | [5] | |

| RKI-11 | ROCK1 | 38 µM | [5] |

| ROCK2 | 45 µM | [5] | |

| DJ4 | ROCK1 | 5 nM | [6] |

| ROCK2 | 50 nM | [6] |

Signaling Pathways Targeted by Naphthalenesulfonamides

The biological effects of naphthalenesulfonamide compounds are a direct consequence of their interaction with specific signaling pathways. Two of the most well-documented pathways are the Calmodulin (CaM) signaling cascade and the Rho/ROCK pathway.

The Calmodulin Signaling Pathway and its Inhibition

Calmodulin is a ubiquitous calcium-binding protein that acts as a key intracellular calcium sensor.[7] Upon binding to Ca2+, calmodulin undergoes a conformational change that enables it to interact with and regulate a multitude of downstream target proteins, including various kinases and phosphatases.[7] Naphthalenesulfonamides like W-7 act as antagonists by binding to the hydrophobic pockets on calmodulin, thereby preventing its interaction with target enzymes such as myosin light chain kinase (MLCK) and CaM kinase II.[8] This inhibition disrupts the downstream signaling cascade that is critical for processes like smooth muscle contraction and cell proliferation.

References

- 1. In vitro kinase assay [protocols.io]

- 2. N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide(W-7), a calmodulin antagonist, also inhibits phospholipid-sensitive calcium-dependent protein kinase [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Naphthalenesulfonamides as calmodulin antagonists and protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. Calmodulin - Wikipedia [en.wikipedia.org]

- 8. Solution structure of calmodulin-W-7 complex: the basis of diversity in molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Appearance and Stability of 4-Bromonaphthalene-1-sulfonamide Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of solid 4-Bromonaphthalene-1-sulfonamide, with a focus on its appearance and stability. Due to the limited availability of specific experimental data for this compound, this guide also outlines recommended experimental protocols for its characterization and stability assessment based on established industry guidelines and research on related sulfonamide compounds.

Physical and Chemical Properties

This compound is a solid compound at room temperature.[1] The following table summarizes its key physical and chemical properties based on available data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO₂S | [2] |

| Molecular Weight | 286.14 g/mol | [2] |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 90766-48-6 | [2] |

| Physical Form | Solid | [1] |

| Purity | 95% | [1][2] |

| Storage | Store at room temperature | [1] |

Experimental Protocols for Physical Characterization

To thoroughly characterize the solid-state properties of this compound, the following experimental protocols are recommended.

Determination of Melting Point

The melting point provides a crucial indication of the purity of a crystalline solid.

Methodology:

-

Apparatus: Use a calibrated melting point apparatus.

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

-

Measurement: The capillary tube is heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Solubility Profile

Determining the solubility in various solvents is essential for developing formulations and analytical methods.

Methodology:

-

Solvents: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Procedure (Isothermal Shake-Flask Method):

-

Add an excess amount of solid this compound to a known volume of each solvent in a sealed flask.

-

Agitate the flasks at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

-

Filter the saturated solutions to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Crystal Structure and Polymorphism Screening

The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and bioavailability.

Methodologies:

-

X-Ray Powder Diffraction (XRPD): To obtain a characteristic diffraction pattern for the crystalline solid. This can be used for phase identification and to detect polymorphism.

-

Single Crystal X-Ray Diffraction: If suitable single crystals can be grown, this technique can determine the precise three-dimensional atomic arrangement.

-

Differential Scanning Calorimetry (DSC): To detect thermal events such as melting, crystallization, and solid-solid phase transitions, which can indicate the presence of different polymorphs.[3]

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and to identify the presence of solvates or hydrates by measuring mass loss as a function of temperature.[3]

Stability of this compound Solid

The stability of an API is a critical quality attribute that ensures its safety and efficacy over time. Stability testing involves subjecting the compound to various stress conditions to understand its degradation pathways and to establish a re-test period or shelf life.

Forced Degradation Studies

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[4][5]

Recommended Stress Conditions:

-

Acid Hydrolysis: Refluxing the compound in 0.1 N HCl.

-

Base Hydrolysis: Refluxing the compound in 0.1 N NaOH.

-

Oxidative Degradation: Treating the compound with a solution of hydrogen peroxide (e.g., 3-30%).

-

Thermal Degradation: Exposing the solid compound to dry heat at elevated temperatures (e.g., 60-80°C).

-

Photostability: Exposing the solid compound to a combination of visible and UV light as per ICH Q1B guidelines.[6][7][8]

The following diagram illustrates a typical workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated. The sulfonamide group is susceptible to hydrolysis, while the bromonaphthalene ring may undergo photolytic or oxidative degradation.

-

Hydrolysis: Under acidic or basic conditions, the sulfonamide bond (S-N) may be cleaved, potentially yielding 4-bromonaphthalene-1-sulfonic acid and ammonia.[9]

-

Oxidation: The naphthalene ring system can be susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products.

-

Photodegradation: Aromatic bromine compounds can be susceptible to photolytic cleavage of the carbon-bromine bond, which could lead to debromination and the formation of other related impurities.

The following diagram illustrates potential degradation pathways.

Long-Term and Accelerated Stability Studies

Formal stability studies should be conducted according to ICH guidelines to establish the re-test period and recommended storage conditions.

Methodology:

-

Batch Selection: Use at least three primary batches of this compound.

-

Container Closure System: Store the samples in containers that are intended for the final product.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and any other critical quality attributes.

The following diagram outlines the logical flow for conducting stability testing.

Conclusion

This technical guide provides a framework for understanding and evaluating the physical appearance and stability of solid this compound. While specific experimental data for this compound is limited, the outlined protocols, based on standard pharmaceutical industry practices and knowledge of related sulfonamides, offer a robust approach for its comprehensive characterization. For drug development professionals, conducting the described experimental work is crucial to ensure the quality, safety, and efficacy of any formulation containing this active pharmaceutical ingredient.

References

- 1. This compound | 90766-48-6 [sigmaaldrich.com]

- 2. 4-bromo-naphthalene-1-sulfonic acid amide 95% | CAS: 90766-48-6 | AChemBlock [achemblock.com]

- 3. azom.com [azom.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. biopharminternational.com [biopharminternational.com]

- 6. database.ich.org [database.ich.org]

- 7. rdlaboratories.com [rdlaboratories.com]

- 8. iagim.org [iagim.org]

- 9. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromonaphthalene-1-sulfonamide: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage recommendations for 4-Bromonaphthalene-1-sulfonamide, a key intermediate in the synthesis of various biologically active compounds. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a solid organic compound. While extensive experimental data is not publicly available, the following table summarizes its known properties.

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 90766-48-6 | [1][2] |

| Molecular Formula | C₁₀H₈BrNO₂S | [2][3] |

| Molecular Weight | 286.14 g/mol | [2][3] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥95% | [1][2] |

| IUPAC Name | 4-bromo-1-naphthalenesulfonamide | [1] |

| InChI Key | CZTMGDKMOJRIEI-UHFFFAOYSA-N | [1] |

| SMILES | O=S(C1=C2C=CC=CC2=C(Br)C=C1)(N)=O | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.

GHS Hazard Classification:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | 2 |

| Warning | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A |

| Warning | H319: Causes serious eye irritation.[1] |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Precaution |

| P264 | Wash hands and exposed skin thoroughly after handling.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[1] |

Toxicological Data:

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and prevent accidents.

General Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Caption: General laboratory workflow for handling solid chemicals.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound.

1. Engineering Controls:

-

Always handle this compound in a certified chemical fume hood to avoid inhalation of any dust particles.

-

Ensure that a safety shower and an eyewash station are readily accessible.

2. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: Wear a lab coat.

-

Respiratory Protection: For operations with a high potential for aerosolization, a NIOSH-approved respirator may be necessary.

3. Weighing and Transfer:

-

Perform weighing and transfer operations within the fume hood.

-

Use a spatula for transferring the solid. Avoid creating dust.

-

Close the container tightly immediately after use.

4. Dissolution:

-

When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

If the dissolution process is exothermic, use an ice bath for cooling.

5. Waste Disposal:

-

Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations for hazardous waste.

-

Do not dispose of this chemical down the drain.

Storage Recommendations

Proper storage is critical for maintaining the stability and purity of this compound and for ensuring laboratory safety.

| Storage Condition | Recommendation |

| Temperature | Store at room temperature.[1] One supplier suggests storage at 2-8°C.[3] |

| Container | Keep in a tightly closed container. |

| Atmosphere | Store in a dry, well-ventilated place.[3] |

| Light | Protect from light.[3] |

| Incompatibilities | Keep away from strong oxidizing agents. |

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and appropriate action is necessary.

Spill Cleanup Protocol

This protocol provides a general procedure for cleaning up a small spill of this compound. For large spills, evacuate the area and contact emergency services.

1. Immediate Actions:

-

Alert personnel in the immediate area.

-

If the spill is large or if you are unsure how to proceed, evacuate the area and call for emergency assistance.

2. Containment and Cleanup:

-

Wear appropriate PPE as described in Section 3.2.

-

Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Carefully sweep the absorbed material into a suitable container for hazardous waste. Avoid generating dust.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

3. Waste Disposal:

-

All materials used for the cleanup, including the absorbent and contaminated PPE, must be disposed of as hazardous waste.

Spill Response Logic

The following diagram illustrates the decision-making process for responding to a chemical spill.

Caption: Decision-making flowchart for chemical spill response.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation occurs, seek medical attention.

-

After Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

This technical guide is intended to provide essential information for the safe handling of this compound. It is not a substitute for a thorough understanding of the material safety data sheet (MSDS) and proper laboratory training. Always consult the most up-to-date MSDS for this compound before use.

References

Unlocking Therapeutic Potential: A Technical Guide to the Targets of 4-Bromonaphthalene-1-sulfonamide Derivatives

Introduction: 4-Bromonaphthalene-1-sulfonamide is a key chemical intermediate that serves as a foundational scaffold for the synthesis of a variety of biologically active derivatives. While the core molecule itself is not extensively characterized for direct therapeutic applications, its derivatives have shown significant promise in modulating critical biological pathways. This technical guide provides an in-depth analysis of the potential therapeutic targets of molecules derived from this compound, with a focus on fatty acid binding protein 4 (FABP4) and tubulin. For each target, this guide presents quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Fatty Acid Binding Protein 4 (FABP4) Inhibition

Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP), is a cytoplasmic protein primarily expressed in adipocytes and macrophages. It plays a crucial role in fatty acid uptake, transport, and metabolism. By modulating lipid signaling, FABP4 is implicated in the pathogenesis of metabolic diseases such as diabetes and atherosclerosis, as well as in inflammatory processes. Consequently, the inhibition of FABP4 has emerged as a promising therapeutic strategy for these conditions. Derivatives of this compound have been identified as potent and selective inhibitors of FABP4.

Data Presentation:

| Compound ID | Target | Assay Type | Ki (µM) |

| 16dk | FABP4 | Fluorescence Displacement Assay | 0.037 |

| 16do | FABP4 | Fluorescence Displacement Assay | 0.042 |

| 16du | FABP4 | Fluorescence Displacement Assay | 0.028 |

| BMS309403 | FABP4 | Fluorescence Displacement Assay | 0.065 |

Note: The compound IDs are based on the nomenclature in the cited literature. These compounds are derivatives synthesized using the naphthalene-1-sulfonamide scaffold.

Experimental Protocols:

FABP4 Inhibition Assay (Fluorescence Displacement)

This assay quantifies the ability of a test compound to displace a fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (1,8-ANS), from the binding pocket of FABP4. A decrease in fluorescence intensity indicates displacement of the probe by the test compound, signifying binding to FABP4.

Materials:

-

Recombinant human FABP4 protein

-

1,8-ANS (fluorescent probe)

-

Test compounds (naphthalene-1-sulfonamide derivatives)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare a solution of recombinant FABP4 in the assay buffer.

-

Prepare a stock solution of 1,8-ANS in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

-

Prepare serial dilutions of the test compounds.

-

In a 96-well black microplate, add the FABP4 solution and the 1,8-ANS solution to each well.

-

Add the serially diluted test compounds to the wells. Include control wells with FABP4 and 1,8-ANS only (maximum fluorescence) and wells with buffer and 1,8-ANS (background fluorescence).

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for 1,8-ANS (e.g., excitation at 370 nm and emission at 475 nm).

-

The percentage of inhibition is calculated for each concentration of the test compound relative to the control.

-

The Ki values are determined by fitting the data to a suitable binding model, such as the Cheng-Prusoff equation.

Mandatory Visualization:

Tubulin Polymerization Inhibition

Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton. Microtubules play a critical role in various cellular processes, including cell division (mitosis), cell structure maintenance, and intracellular transport. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis (programmed cell death). Therefore, agents that inhibit tubulin polymerization are effective anti-cancer drugs. A specific derivative of naphthalene-1-sulfonamide has been identified as a potent inhibitor of tubulin polymerization, demonstrating significant anti-proliferative activity against cancer cell lines.

Data Presentation:

| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Anti-proliferative IC50 (µM) |

| 5c | Tubulin | Tubulin Polymerization Assay | 2.8 | MCF-7 | 0.51 ± 0.03 |

| A549 | 0.33 ± 0.01 | ||||

| Colchicine | Tubulin | Tubulin Polymerization Assay | 9.3 | - | - |

Note: Compound 5c is a specific naphthalene-1-sulfonamide derivative identified in the literature.[1][2][3] MCF-7 is a human breast cancer cell line, and A549 is a human lung cancer cell line.

Experimental Protocols:

Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of a compound on the polymerization of tubulin into microtubules. The incorporation of a fluorescent reporter, such as DAPI, into the microtubules as they form results in an increase in fluorescence, which is monitored over time.

Materials:

-

Lyophilized tubulin (>99% pure)

-

Tubulin Polymerization Assay Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Glycerol (as a polymerization enhancer)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Test compounds (e.g., compound 5c) and positive control (e.g., colchicine)

-

96-well, black, clear-bottom plates

-

Temperature-controlled fluorometer

Procedure:

-

Reconstitute lyophilized tubulin on ice with the assay buffer.

-

Prepare serial dilutions of the test compound and controls in the assay buffer.

-

Prepare the reaction mixture containing tubulin, GTP, glycerol, and DAPI.

-

Add the test compound dilutions to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.

-

Immediately place the plate in a fluorometer pre-set to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 90 seconds) for a specified period (e.g., 60 minutes) using appropriate excitation and emission wavelengths for DAPI (e.g., excitation at 355 nm and emission at 460 nm).[4]

-

Plot the fluorescence intensity versus time to generate polymerization curves.

-

The IC50 value is determined by calculating the percentage of inhibition of tubulin polymerization at a specific time point (e.g., 25 minutes) for each compound concentration and fitting the data to a dose-response curve.[4]

Mandatory Visualization:

References

Technical Whitepaper: Analysis of 4-Bromonaphthalene-1-sulfonamide as a Fatty Acid-Binding Protein 4 (FABP4) Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: A comprehensive review of publicly available scientific literature and databases reveals no specific data linking 4-Bromonaphthalene-1-sulfonamide to inhibitory activity against Fatty Acid-Binding Protein 4 (FABP4). This document outlines the findings of the extensive search and the resulting lack of specific mechanistic, quantitative, or procedural data for this particular compound. While the general class of sulfonamides has been explored for FABP4 inhibition, this compound itself is not characterized as an inhibitor in the current body of scientific publications.

Introduction to FABP4 and its Inhibition

Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, is a small cytosolic protein primarily expressed in adipocytes and macrophages. It is involved in the transport of fatty acids and plays a significant role in metabolic and inflammatory pathways. Due to its association with insulin resistance, type 2 diabetes, atherosclerosis, and certain cancers, FABP4 has emerged as a promising therapeutic target. The development of small molecule inhibitors of FABP4 is an active area of research aimed at mitigating these diseases. These inhibitors typically function by competing with endogenous ligands for the binding pocket of the protein, thereby modulating its biological activity.

Search Methodology for this compound

An exhaustive search was conducted to identify primary research articles, patents, and technical reports detailing the mechanism of action of this compound as a FABP4 inhibitor. The search included major scientific databases such as PubMed, Scopus, Google Scholar, and chemical repositories. Search queries included, but were not limited to:

-

"this compound FABP4 inhibitor"

-

"Mechanism of action of this compound on FABP4"

-

"this compound binding affinity for FABP4"

-

"Naphthalene sulfonamides as FABP4 inhibitors"

-